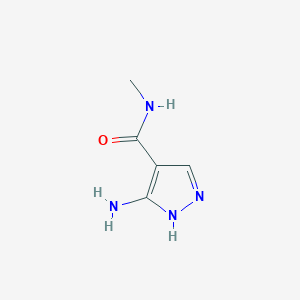

5-Amino-N-methyl-1H-pyrazole-4-carboxamide

Descripción general

Descripción

5-Amino-N-methyl-1H-pyrazole-4-carboxamide is a heterocyclic compound with the molecular formula C5H8N4O It is a derivative of pyrazole, a five-membered ring containing three carbon atoms and two adjacent nitrogen atoms

Métodos De Preparación

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of methylhydrazine with ethyl acetoacetate under acidic conditions to yield the pyrazole intermediate, which is then further reacted with appropriate reagents to introduce the amino and carboxamide functionalities .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Análisis De Reacciones Químicas

Types of Reactions

5-Amino-N-methyl-1H-pyrazole-4-carboxamide undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The carboxamide group can be reduced to the corresponding amine.

Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens or alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitroso or nitro derivatives, while reduction of the carboxamide group can produce the corresponding amine .

Aplicaciones Científicas De Investigación

Chemical Synthesis and Research Applications

Building Block for Synthesis

5-Amino-N-methyl-1H-pyrazole-4-carboxamide serves as a crucial building block in the synthesis of more complex heterocyclic compounds. Its structural properties allow for modifications that lead to the development of novel derivatives with enhanced biological activity.

Table 1: Chemical Derivatives and Their Applications

Biological Applications

Targeting Fibroblast Growth Factor Receptors (FGFRs)

One of the primary biological applications of this compound is its role as a covalent inhibitor of FGFRs. Aberrant activation of FGFRs is implicated in numerous cancers, making this compound a promising candidate for anticancer drug development. Studies have shown that it exhibits nanomolar activity against various FGFR isoforms, including mutant forms associated with drug resistance .

Case Study: Anticancer Activity

A study evaluated a series of derivatives based on this compound, revealing significant cytotoxic effects on NCI-H520 lung cancer cells and SNU-16 gastric cancer cells. The representative compound demonstrated IC50 values as low as 19 nM, indicating potent antiproliferative effects .

Medicinal Chemistry

Potential Therapeutic Uses

Research is ongoing to explore the therapeutic potential of this compound beyond oncology. Its ability to inhibit specific enzymes suggests applications in treating other diseases where FGFR signaling plays a role, such as metabolic disorders and cardiovascular diseases .

Table 2: Therapeutic Potential of this compound

| Disease Area | Mechanism of Action | Current Research Focus |

|---|---|---|

| Cancer | Inhibition of FGFR signaling | Development of pan-FGFR inhibitors |

| Metabolic Disorders | Enzyme inhibition | Exploring metabolic pathway modulation |

| Cardiovascular Diseases | Modulation of angiogenesis | Investigating vascular health impacts |

Industrial Applications

Material Science

In addition to its biological applications, this compound is being explored for its potential in developing new materials with specific properties, such as conductivity or fluorescence. Its unique chemical structure allows for the design of materials that could be utilized in electronics or photonics .

Mecanismo De Acción

The mechanism of action of 5-Amino-N-methyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved may include inhibition of kinase enzymes, which play a crucial role in cell signaling and proliferation .

Comparación Con Compuestos Similares

Similar Compounds

- 5-Amino-1-methyl-1H-pyrazole-4-carboxamide

- 4-Amino-1-methyl-3-n-propyl-5-pyrazolecarboxamide

- 5-Amino-1-phenylpyrazole-4-carboxamide

Uniqueness

5-Amino-N-methyl-1H-pyrazole-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in biological assays, making it a valuable compound for targeted research and development .

Actividad Biológica

5-Amino-N-methyl-1H-pyrazole-4-carboxamide is a pyrazole derivative that has garnered attention in medicinal chemistry due to its significant biological activities, particularly as an inhibitor of fibroblast growth factor receptors (FGFRs). This compound has been implicated in various therapeutic applications, especially in oncology, where aberrant FGFR signaling is a hallmark of several cancers.

The primary mechanism of action for this compound involves its role as a covalent inhibitor of FGFRs. FGFRs are receptor tyrosine kinases that play crucial roles in cellular processes such as proliferation, differentiation, and angiogenesis. The compound specifically targets FGFR1, FGFR2, FGFR3, and the gatekeeper mutant FGFR2 V564F, demonstrating nanomolar inhibitory activity against these receptors .

The biochemical properties of this compound highlight its potential as a therapeutic agent:

- IC50 Values : The compound exhibits IC50 values in the nanomolar range against various FGFRs:

- Cellular Effects : In vitro studies have shown that this compound effectively suppresses the proliferation of cancer cell lines such as NCI-H520 (lung cancer), SNU-16 (gastric cancer), and KATO III (gastric cancer), with IC50 values of 19 nM, 59 nM, and 73 nM, respectively .

Case Studies and Experimental Evidence

Several studies have explored the biological activity of this compound:

-

Inhibition of Cancer Cell Proliferation :

- A study demonstrated that the compound significantly inhibited the proliferation of NCI-H520 lung cancer cells by disrupting FGFR signaling pathways .

- The irreversible binding to the ATP-binding pocket of FGFRs was confirmed through X-ray co-crystallography, indicating a robust interaction that underpins its efficacy .

-

Metabolic Pathways :

- The compound is metabolized by liver enzymes and interacts with specific transporters within cells, affecting its distribution and activity .

-

Dosage Effects :

- Animal model studies indicated that lower doses effectively inhibit FGFR activity without significant toxicity, suggesting a favorable therapeutic window for clinical applications .

Comparative Data Table

| Biological Activity | IC50 (nM) | Cell Line Tested | Effect |

|---|---|---|---|

| FGFR1 | 46 | NCI-H520 | Inhibition of proliferation |

| FGFR2 | 41 | SNU-16 | Inhibition of proliferation |

| FGFR3 | 99 | KATO III | Inhibition of proliferation |

| FGFR2 V564F | 62 | Various | Inhibition in mutant context |

Propiedades

IUPAC Name |

5-amino-N-methyl-1H-pyrazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N4O/c1-7-5(10)3-2-8-9-4(3)6/h2H,1H3,(H,7,10)(H3,6,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBUNJKBHLIWUPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=C(NN=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90445603 | |

| Record name | 5-AMINO-N-METHYL-1H-PYRAZOLE-4-CARBOXAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90445603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77937-05-4 | |

| Record name | 5-AMINO-N-METHYL-1H-PYRAZOLE-4-CARBOXAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90445603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Amino-N-methyl-1H-pyrazole-4-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.